molecular formula C19H25N3O3S B2456645 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 865161-04-2

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B2456645
CAS No.: 865161-04-2
M. Wt: 375.49
InChI Key: KZDNFPUVVYCKQW-VZCXRCSSSA-N
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Description

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzothiazole ring, an acetamido group, and a cyclohexanecarboxamide moiety. Its molecular formula is C20H21N3O3S, and it has a molecular weight of 383.47 g/mol.

Preparation Methods

The synthesis of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide involves several steps. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde.

    Introduction of the Acetamido Group: The acetamido group is introduced via an acetylation reaction using acetic anhydride.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is added through an alkylation reaction.

    Formation of the Cyclohexanecarboxamide Moiety: The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents such as alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide can be compared with other similar compounds, such as:

    N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide: This compound has a similar structure but with a methyl group on the benzamide moiety.

    N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide: This compound has a chlorine atom on the benzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-13(23)20-15-8-9-16-17(12-15)26-19(22(16)10-11-25-2)21-18(24)14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNFPUVVYCKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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